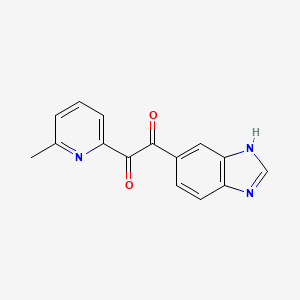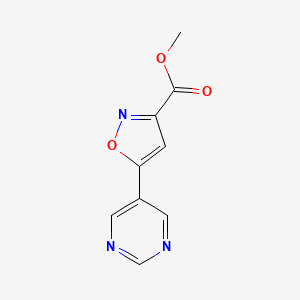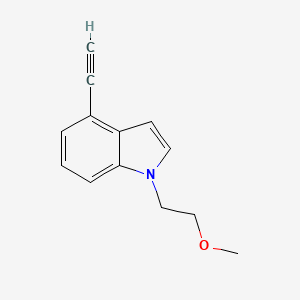
4-Ethynyl-1-(2-methoxyethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1-(2-methoxyethyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
The synthesis of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methoxyethylamine.
Reaction Conditions: The key step involves the introduction of the ethynyl group at the 4-position of the indole ring. This can be achieved through a palladium-catalyzed Sonogashira coupling reaction, where the indole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the reaction.
化学反応の分析
4-Ethynyl-1-(2-methoxyethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted indoles.
科学的研究の応用
4-Ethynyl-1-(2-methoxyethyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
4-Ethynyl-1-(2-methoxyethyl)-1H-indole can be compared with other similar compounds, such as:
4-Ethynyl-1-(2-methoxyethyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an indole ring.
4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde: This compound contains a pyrrole ring and is used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its indole core structure, which imparts distinct biological and chemical properties compared to other similar compounds.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
4-ethynyl-1-(2-methoxyethyl)indole |
InChI |
InChI=1S/C13H13NO/c1-3-11-5-4-6-13-12(11)7-8-14(13)9-10-15-2/h1,4-8H,9-10H2,2H3 |
InChIキー |
MPIDNJQTEJKEFG-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC2=C(C=CC=C21)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



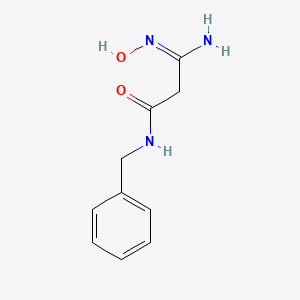
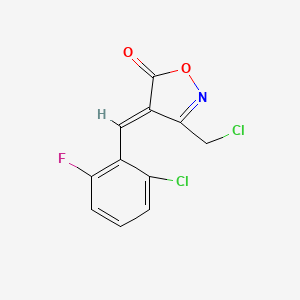
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
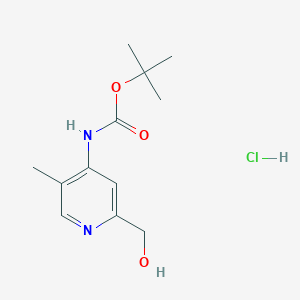

![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
